![molecular formula C23H20N4O7S B2924571 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941915-04-4](/img/structure/B2924571.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

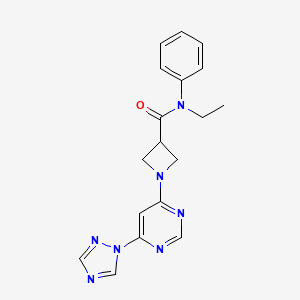

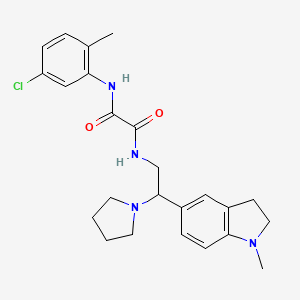

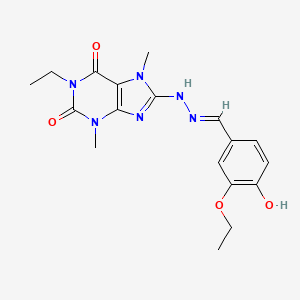

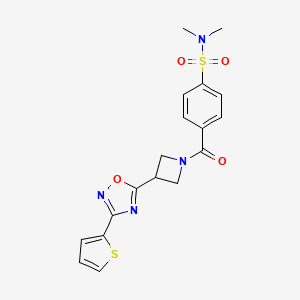

The compound contains several functional groups including a dioxin ring, an oxadiazole ring, a furan ring, and a sulfamoyl group. Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfamoyl refers to the functional group which is a substructure of sulfonamide, a functional group that is present in several classes of drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dioxin ring might be susceptible to electrophilic aromatic substitution, while the sulfamoyl group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,3,4-Oxadiazole derivatives, furan compounds, and benzodioxin-related structures have been widely studied for their synthetic pathways and chemical properties. Oxadiazole derivatives are particularly noted for their synthetic versatility, serving as key intermediates in the synthesis of various heterocycles. The synthesis often involves reactions with dipolarophiles or through oxidative processes, highlighting their potential in creating novel compounds with desired chemical characteristics (Cecchi et al., 2006; Gabriele et al., 2006).

Biological Activities

Compounds featuring oxadiazole, furan, and benzodioxin rings have been evaluated for a range of biological activities. Their applications span from antimicrobial and anticancer activities to their roles in anti-inflammatory and analgesic therapies. For instance, certain benzoxazine monomers derived from furan show promising copolymerization behavior, suggesting their utility in developing materials with enhanced thermal properties (Wang et al., 2012). Moreover, derivatives of oxadiazoles have been linked to antimalarial activities, underscoring their potential in therapeutic applications (Hermann et al., 2021).

Material Science Applications

In material science, the incorporation of oxadiazole and furan moieties into polymeric structures has been explored for the development of new materials. These compounds contribute to the creation of polymers with specific optical and thermal properties, making them suitable for various industrial applications. For instance, polymers containing oxadiazole units exhibit good thermal stability and have potential in the fabrication of thin films and coatings (Sava et al., 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as dioxins, are known to be persistent environmental pollutants (pops) that accumulate in the food chain, mainly in the fatty tissue of animals .

Mode of Action

Dioxins, which share a similar structure, are known to be highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones, and cause cancer .

Biochemical Pathways

Dioxins, which share a similar structure, are known to affect several organs and systems .

Pharmacokinetics

Dioxins, which share a similar structure, are known to have a long half-life in the body due to their chemical stability and their ability to be absorbed by fat tissue, where they are then stored in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Dioxins, which share a similar structure, are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . More than 90% of human exposure is through food, mainly meat and dairy products, fish, and shellfish .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O7S/c1-27(14-17-3-2-10-31-17)35(29,30)18-7-4-15(5-8-18)21(28)24-23-26-25-22(34-23)16-6-9-19-20(13-16)33-12-11-32-19/h2-10,13H,11-12,14H2,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQONYGCTVLIYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)

![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)

![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)

![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)